(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11-9-12(2)17-15(10-11)25-19(21(17)3)20-18(22)16-13(23-4)7-6-8-14(16)24-5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVNRJAXMINSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=C(C=CC=C3OC)OC)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole intermediate, which is then coupled with a benzamide derivative. Key steps include:
Formation of the Benzo[d]thiazole Intermediate: This involves the reaction of 3,4,6-trimethylbenzo[d]thiazole with appropriate reagents under controlled conditions.
Coupling Reaction: The benzo[d]thiazole intermediate is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Benzothiazole derivatives are widely studied for their potential therapeutic effects. Research indicates that (E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide may exhibit:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition .
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated significant antibacterial activity, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Effects : The structural features of this compound may allow it to modulate inflammatory pathways, offering potential therapeutic benefits in diseases characterized by chronic inflammation.
Material Science
In material science, this compound can be utilized to develop new materials with enhanced properties:
- Dyes and Pigments : The unique chromophoric structure of this compound makes it suitable for applications in dye chemistry, where it can be used to synthesize colorants with specific absorption characteristics.
- Polymer Chemistry : Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with improved thermal stability and mechanical properties.
Case Studies
Several studies have highlighted the biological significance of this compound:
- Thiazole Derivatives as Antitumor Agents : A study demonstrated that modifications at the N-aryl amide group significantly enhanced antitumor activity against specific cancer cell lines. The research indicated that structural variations could lead to improved efficacy in targeting cancer cells .
- Hybrid Compounds : Research on hybrid compounds combining thiazole moieties with other functional groups revealed promising results in terms of leishmanicidal activity and low cytotoxicity against mammalian cells. This suggests that this compound could be a candidate for further exploration in hybrid drug development strategies .
Mechanism of Action
The mechanism of action of (E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Shares the benzamide core but lacks the benzo[d]thiazole moiety.
3,4,6-Trimethylbenzo[d]thiazole: Contains the benzo[d]thiazole structure but without the benzamide substitution.
Uniqueness
(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality as both a benzamide and a benzo[d]thiazole derivative makes it a versatile compound for various applications.
Biological Activity
(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The synthesis typically involves:
- Formation of Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Substitution Reactions : The introduction of methoxy groups at the 2 and 6 positions is crucial for enhancing biological activity.
- Formation of the Ylidene Linkage : The final step involves the condensation of the benzothiazole derivative with 2,6-dimethoxybenzaldehyde under basic conditions to yield the desired compound.
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial properties. Research indicates that this compound exhibits inhibitory effects against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. This compound may inhibit cell proliferation by targeting key enzymes involved in cancer cell metabolism. For instance, it has been reported that compounds with similar structures can inhibit chitin synthesis in pests like Chilo suppressalis, indicating potential applications in both agriculture and oncology.
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory activity, which is common among benzothiazole derivatives. It may exert this effect by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines.
The biological activity of this compound is attributed to its ability to bind to specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Interaction : It could interact with cellular receptors that regulate various physiological processes.
- DNA Binding : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Anti-inflammatory | Modulation of cytokine release |
Case Study: Anticancer Activity
In a study focusing on similar benzothiazole derivatives, it was found that modifications at the aromatic rings significantly enhanced anticancer activity against various cancer cell lines. The introduction of electron-donating groups improved efficacy by increasing hydrophobicity and facilitating better interaction with cellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
